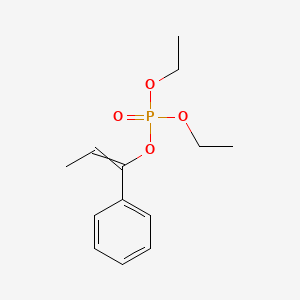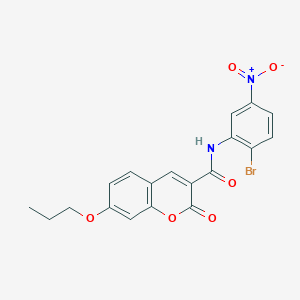
N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine and nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the bromination and nitration of a phenyl ring, followed by coupling with a chromene derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving consistent product quality. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted phenyl derivatives.
Scientific Research Applications
N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific biological context and are often studied using techniques like molecular docking and in vitro assays.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitrophenol
- 2-Bromo-5-nitrobenzenecarbaldehyde
- 2-Bromo-5-nitrophenylacetic acid
Uniqueness
What sets N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide apart from similar compounds is its unique combination of functional groups and the chromene backbone. This structure imparts specific chemical reactivity and biological activity that can be fine-tuned for various applications.
Properties
CAS No. |
7047-65-6 |
|---|---|
Molecular Formula |
C19H15BrN2O6 |
Molecular Weight |
447.2 g/mol |
IUPAC Name |
N-(2-bromo-5-nitrophenyl)-2-oxo-7-propoxychromene-3-carboxamide |
InChI |
InChI=1S/C19H15BrN2O6/c1-2-7-27-13-5-3-11-8-14(19(24)28-17(11)10-13)18(23)21-16-9-12(22(25)26)4-6-15(16)20/h3-6,8-10H,2,7H2,1H3,(H,21,23) |
InChI Key |
ARXWMFIDRFEHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
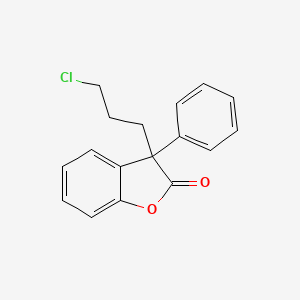
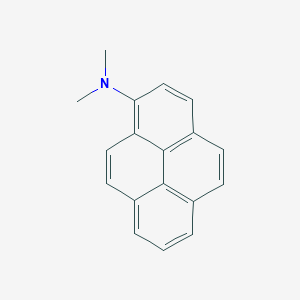

![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)



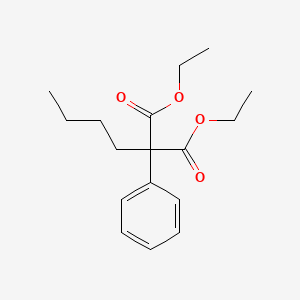
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
